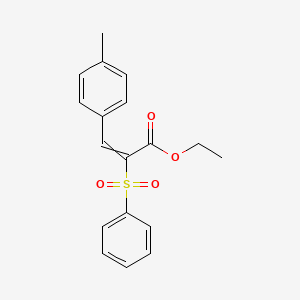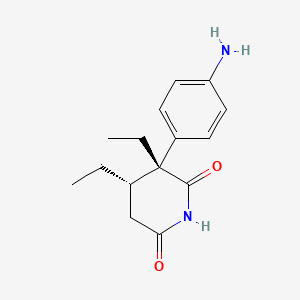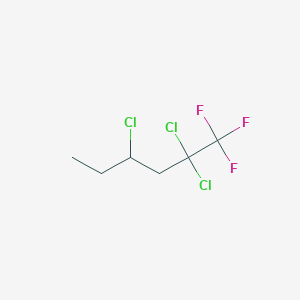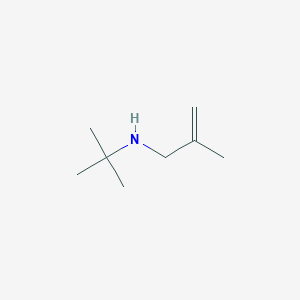
N-tert-Butyl-2-methylprop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-methylprop-2-en-1-amine is an organic compound with the molecular formula C8H17N. It is a tertiary amine characterized by a tert-butyl group attached to a 2-methylprop-2-en-1-amine structure. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-2-methylprop-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 2-methylprop-2-en-1-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amine into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-tert-Butyl-2-methylprop-2-en-1-oxide, while substitution reactions can produce various substituted amines.
Scientific Research Applications
N-tert-Butyl-2-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylmethylamine: This compound has a similar structure but lacks the 2-methylprop-2-en-1-amine moiety.
N-tert-Butyl-2-methylaniline: Another related compound, differing in the presence of an aniline group instead of the 2-methylprop-2-en-1-amine structure.
Uniqueness
N-tert-Butyl-2-methylprop-2-en-1-amine is unique due to its specific combination of a tert-butyl group and a 2-methylprop-2-en-1-amine structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
119353-28-5 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-tert-butyl-2-methylprop-2-en-1-amine |
InChI |
InChI=1S/C8H17N/c1-7(2)6-9-8(3,4)5/h9H,1,6H2,2-5H3 |
InChI Key |
YJZKHZXHJJZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea](/img/structure/B14310238.png)
![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
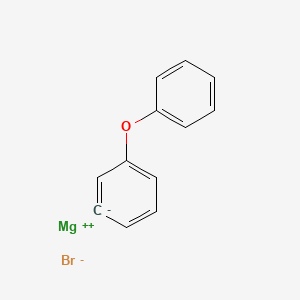
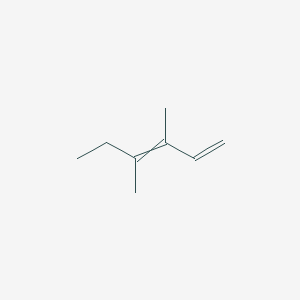

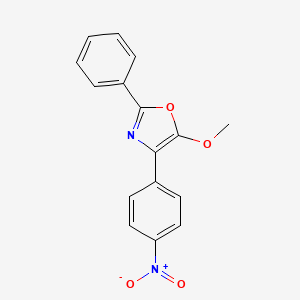

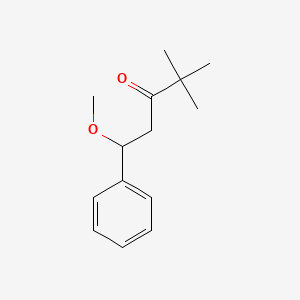
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
